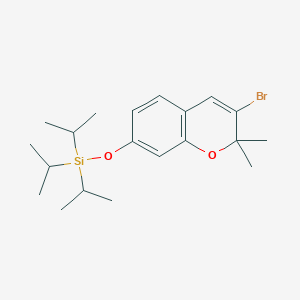

((3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triisopropylsilane

Description

((3-Bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triisopropylsilane (CAS: 908567-29-3, molecular formula: C₂₀H₃₁BrO₂Si) is a brominated chromene derivative functionalized with a triisopropylsilyl (TIPS) ether group at the 7-position oxygen. The chromene core features a bromo substituent at position 3 and two methyl groups at position 2, contributing to its steric bulk and electronic properties. The TIPS group enhances stability and modulates reactivity, making this compound a valuable intermediate in organic synthesis, particularly for applications requiring selective protection of hydroxyl groups or further functionalization via cross-coupling reactions .

Properties

Molecular Formula |

C20H31BrO2Si |

|---|---|

Molecular Weight |

411.4 g/mol |

IUPAC Name |

(3-bromo-2,2-dimethylchromen-7-yl)oxy-tri(propan-2-yl)silane |

InChI |

InChI=1S/C20H31BrO2Si/c1-13(2)24(14(3)4,15(5)6)23-17-10-9-16-11-19(21)20(7,8)22-18(16)12-17/h9-15H,1-8H3 |

InChI Key |

YQOSYUGUASPIRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=CC2=C(C=C1)C=C(C(O2)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Chromene Derivatives

Bromination is a key step in introducing the 3-bromo substituent on the chromene ring. Literature reports several bromination protocols applicable to chromene and related aromatic systems:

Molecular Bromine in Organic Solvents: Bromination using Br₂ in chloroform or ethyl acetate under controlled temperatures (0 °C to room temperature) is common. For example, bromination of unsymmetrical dienones and chromene derivatives has been achieved with bromine in CHCl₃ at 0 °C, yielding regioisomeric dibromo compounds with moderate to high yields.

Bromination under Fluorous Multiphase Conditions: This method allows slow diffusion of bromine, avoiding overbromination and improving selectivity. It has been applied to various olefins and aromatic substrates.

Bromination with Lewis Acid Catalysts: Ferric chloride (FeCl₃) catalyzed bromination has been reported to give high yields of dibromo products under mild conditions.

Bromination of Chromene Alcohols: α-Bromoalcohol intermediates, such as 3-bromo-7-(tert-butyldimethylsilyloxy)chroman-4-ol, are prepared by bromination of chromene alcohols followed by silyl protection. This approach involves monitoring by thin-layer chromatography (TLC) and workup with aqueous ammonium chloride and organic extraction.

Silylation to Introduce Triisopropylsilyl Ether

The triisopropylsilyl (TIPS) group is introduced to protect the phenolic hydroxyl group at the 7-position of the chromene ring:

Silylation Reagents: Triisopropylsilyl chloride (TIPS-Cl) or triisopropylsilyl triflate (TIPS-OTf) are commonly used reagents for silylation of phenols.

Typical Conditions: The reaction is performed in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) with a base like imidazole or triethylamine to scavenge the generated hydrochloric acid. Reaction times range from 1 to several hours at room temperature or slightly elevated temperatures.

Purification: The silylated product is purified by silica gel column chromatography, often using a gradient of hexane and ethyl acetate.

Data Tables Summarizing Preparation Conditions and Outcomes

Detailed Research Outcomes and Observations

Bromination Selectivity: Bromination of chromene derivatives at the 3-position is favored due to electronic and steric factors. The presence of electron-donating groups at other positions (e.g., 2,2-dimethyl) influences regioselectivity positively.

Silyl Protection Stability: The triisopropylsilyl group provides steric bulk that protects the phenolic oxygen effectively during subsequent synthetic transformations. It is stable under mild acidic and basic conditions but can be selectively removed when needed.

Catalyst Efficiency: Pd[P(tBu)₃]₂ activated by oxygen shows superior catalytic activity in coupling reactions involving brominated chromene derivatives, enabling rapid and high-yielding transformations. Catalyst loading as low as 1.25 mol% still affords excellent yields.

Functional Group Compatibility: The methods tolerate a variety of functional groups including alkyl, methoxy, and halogen substituents, allowing for diverse derivatization of the chromene scaffold.

Chemical Reactions Analysis

Types of Reactions

((3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triisopropylsilane can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The chromenyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form the corresponding hydroxy or alkoxy derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted chromenyl derivatives.

Oxidation Reactions: Products include chromenyl ketones or aldehydes.

Reduction Reactions: Products include chromenyl alcohols or ethers.

Scientific Research Applications

((3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triisopropylsilane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism of action of ((3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triisopropylsilane is not fully understood. its biological activity is thought to be mediated through interactions with cellular proteins and enzymes. The bromine atom and the chromenyl group may play a role in binding to specific molecular targets, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

Compound A : ((2-Butylhex-1-en-1-yl)oxy)triisopropylsilane (C₁₆H₃₅OSi)

- Structure : Features a triisopropylsilyl ether group attached to an alkenyl backbone (2-butylhex-1-en-1-yl).

- Key Differences :

- Spectral Data :

Compound B : (Z)-3-(5-Formyl-3-hydroxy-3-methoxystyryl)-3-isopropyl-2H-furo[3,2-g]chromene-3,7-dione (C₂₄H₂₂N₂O₂)

- Structure : A furochromene derivative with formyl, hydroxy, and methoxy substituents.

- Key Differences :

- Spectral Data :

Steric and Electronic Effects

- Triisopropylsilyl Group: The bulky isopropyl groups in both the main compound and Compound A enhance steric protection, reducing unwanted side reactions. This aligns with the role of TIPS as a selective reagent in reductions and protections . In the main compound, the TIPS group increases hydrophobicity, improving solubility in non-polar solvents compared to the polar furochromene (Compound B).

Bromo Substituent :

- The bromine atom in the main compound offers a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), absent in Compounds A and B.

Research Findings and Data

Spectral and Crystallographic Insights

- While crystallographic data for the main compound are unavailable, and emphasize the role of SHELX software in structural refinement, a common tool for analyzing such compounds .

- Compound B’s IR spectrum confirms hydrogen bonding via its hydroxy group, absent in the main compound due to TIPS protection .

Biological Activity

((3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triisopropylsilane, identified by its CAS number 908567-29-3, is a compound that has garnered interest for its potential biological activities, particularly in the realm of anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The compound has the following chemical properties:

- Molecular Formula : C20H31BrO2Si

- Molar Mass : 411.46 g/mol

The biological activity of this compound is primarily attributed to its structural features that enable interactions with biological macromolecules. The presence of the bromine atom in the chromenyl moiety is thought to enhance its reactivity and potential cytotoxic effects against cancer cells.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of 3-bromoacetylcoumarin were screened for their in vitro anticancer activity against various human cancer cell lines. The results showed promising cytotoxic effects:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 6d | NUGC (Gastric Cancer) | 29 |

| Standard CHS 828 | NUGC | 25 |

| Compound 4b | DLD1 (Colon Cancer) | 60 |

| Compound 5d | HA22T (Liver Cancer) | 120 |

These findings suggest that compounds with similar structures may also exhibit comparable cytotoxic effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that the presence of specific functional groups can significantly influence the biological activity of chromenyl derivatives. For example:

- Bromine Substitution : The introduction of bromine in the chromenyl ring has been correlated with increased potency against several cancer cell lines.

- Functional Group Variations : Modifications in the substituents on the chromenyl ring have shown varying degrees of cytotoxicity, indicating that careful structural optimization can enhance therapeutic efficacy.

Case Studies

-

Study on Coumarin Derivatives :

A study published in PubMed evaluated various coumarin derivatives for their anticancer activities. Compounds derived from 3-bromoacetylcoumarin displayed significant cytotoxicity against multiple cancer cell lines such as gastric and colon cancers. The IC50 values ranged from 25 nM to over 900 nM depending on the specific derivative and cell line tested . -

Research on Thiazolidinones :

Another investigation focused on thiazolidinone derivatives synthesized from chromenyl precursors demonstrated notable anticancer properties. These compounds were tested against several cancer types, revealing IC50 values indicating effective growth inhibition .

Q & A

What are the key considerations in designing a synthesis route for ((3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triisopropylsilane? (Basic)

Answer:

The synthesis typically involves protecting the hydroxyl group of the chromen derivative with triisopropylsilyl (TIPS) chloride under anhydrous conditions. Key steps include:

- Protection Strategy : Use of TIPS-Cl with a base (e.g., imidazole) in DMF or THF to ensure selective silylation .

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the product from unreacted starting materials or byproducts .

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm completion .

- Handling : Strict exclusion of moisture due to the hydrolytic sensitivity of silyl ethers .

How can researchers address challenges in the crystallographic refinement of this compound? (Advanced)

Answer:

Crystallographic refinement requires attention to:

- Software Tools : SHELX programs (e.g., SHELXL) for structure solution and refinement, particularly for handling high-resolution or twinned data .

- Hydrogen Bonding Analysis : Graph set analysis (as per Etter’s formalism) to interpret intermolecular interactions and crystal packing, which influence refinement parameters .

- Disorder Modeling : Addressing positional disorder in the triisopropylsilyl group using restraints and constraints during refinement .

How should NMR data be interpreted to confirm the structure of this compound? (Basic)

Answer:

Key NMR features include:

- ¹H NMR :

- ¹³C NMR :

- 2D Experiments : HSQC and HMBC to correlate protons with carbons and confirm connectivity .

What strategies are effective for analyzing reaction intermediates during synthesis? (Advanced)

Answer:

- In Situ Monitoring : Use of real-time FTIR to track silylation progress (disappearance of O–H stretch at ~3200 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ with characteristic bromine isotopes) .

- Isolation of Intermediates : Quenching aliquots at timed intervals for TLC or LC-MS analysis to identify side products or incomplete reactions .

How can data contradictions between theoretical and observed spectroscopic results be resolved? (Advanced)

Answer:

Discrepancies often arise from:

- Steric Effects : TIPS groups may cause unexpected shifts in NMR due to restricted rotation; compare with analogous structures .

- Impurity Identification : Use GC-MS or preparative HPLC to isolate and characterize byproducts (e.g., desilylated derivatives) .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts or IR spectra and match experimental data .

What methods are recommended for deprotecting the TIPS group without side reactions? (Advanced)

Answer:

- Fluoride-Based Reagents : Tetrabutylammonium fluoride (TBAF) in THF at 0°C selectively cleaves the TIPS group while preserving the chromen scaffold .

- Acidic Conditions : Dilute HCl in methanol, though risk of bromine displacement exists; monitor via TLC .

- Work-Up : Immediate extraction to remove silyl byproducts and prevent re-esterification .

How can cross-coupling reactions involving this compound be optimized? (Advanced)

Answer:

- Catalyst Selection : Pd(PPh₃)₄ or tBuXPhos-Pd for Suzuki-Miyaura couplings with aryl boronic acids (e.g., coupling at the bromine site) .

- Solvent/Base : Use toluene/EtOH with K₂CO₃ for polar aprotic conditions, ensuring compatibility with the TIPS group .

- Temperature : Reactions often require heating (80–100°C) to overcome steric hindrance from the TIPS moiety .

What are the implications of hydrogen bonding patterns on the compound’s solid-state properties? (Advanced)

Answer:

- Crystal Packing : Hydrogen bonds (e.g., C–H···O) between chromen oxygen and adjacent molecules influence melting points and solubility .

- Graph Set Analysis : Use R₂²(8) or other Etter designators to classify motifs, aiding in predicting co-crystal formation or polymorph stability .

- Thermal Stability : Stronger intermolecular interactions correlate with higher decomposition temperatures in TGA studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.